molecular formula C23H20N4O3S2 B2670372 4-(N-benzyl-N-methylsulfamoyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide CAS No. 442557-06-4

4-(N-benzyl-N-methylsulfamoyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide

Cat. No.: B2670372
CAS No.: 442557-06-4
M. Wt: 464.56
InChI Key: JCWXXXRIBCLUQA-UHFFFAOYSA-N
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Description

4-(N-benzyl-N-methylsulfamoyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide is a synthetic hybrid compound designed for research purposes, incorporating both sulfamoyl benzamide and aminothiazole pharmacophores. These molecular motifs are found in compounds investigated for their potential biological activities . Sulfamoyl benzamide derivatives have been explored in various therapeutic contexts, including as modulators of physiological receptors . Concurrently, aminothiazole scaffolds are prominent in medicinal chemistry and are frequently studied for their antimicrobial properties . The integration of these structures into a single molecule makes this benzamide-thiazole hybrid a compound of interest for probing new biological mechanisms and structure-activity relationships in drug discovery research. It is supplied as a high-purity material to ensure consistent performance in experimental settings. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

4-[benzyl(methyl)sulfamoyl]-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O3S2/c1-27(15-17-5-3-2-4-6-17)32(29,30)20-9-7-19(8-10-20)22(28)26-23-25-21(16-31-23)18-11-13-24-14-12-18/h2-14,16H,15H2,1H3,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCWXXXRIBCLUQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(N-benzyl-N-methylsulfamoyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide typically involves multi-step organic reactions. The process may include:

    Formation of the Benzamide Core: This can be achieved through the reaction of a benzoyl chloride with an amine.

    Introduction of the Thiazole Ring: This step may involve the cyclization of appropriate precursors under specific conditions.

    Attachment of the Pyridine Ring: This can be done through a coupling reaction, such as a Suzuki or Heck reaction.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfamoyl group.

    Reduction: Reduction reactions could target the nitro groups if present.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution Reagents: Such as halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be investigated for its potential as a pharmaceutical agent, particularly if it exhibits bioactivity such as antimicrobial or anticancer properties.

Medicine

If the compound shows promising biological activity, it could be developed into a drug candidate for the treatment of various diseases.

Industry

In industry, it could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(N-benzyl-N-methylsulfamoyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide would depend on its specific interactions with biological targets. This could involve binding to enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a family of N1-substituted oxalamides targeting the 3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl scaffold. Key analogs and their distinguishing features are outlined below:

N1-(3-Hydroxypropyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide

  • Molecular Formula : C₁₇H₂₁N₃O₄
  • Molecular Weight : 331.4 g/mol
  • Water Solubility : 48.8 µg/mL (pH 7.4)

N1-Methyl-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide

  • Structural Note: The methyl group at N1 simplifies the substituent profile, likely enhancing metabolic clearance rates due to reduced steric hindrance.

N1-Cyclopropyl vs. Other Substituents

  • Cyclopropyl Advantages: Lipophilicity: The cyclopropyl group balances lipophilicity, aiding blood-brain barrier penetration while avoiding excessive hydrophobicity.
  • Disadvantages :
    • Synthetic Complexity : Introducing cyclopropane requires specialized synthesis, increasing production costs.

Data Table: Comparative Properties of Selected Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Water Solubility (µg/mL) Key Substituent Feature
N1-cyclopropyl-N2-(3-oxo-...oxalamide Not Provided¹ Not Provided¹ Not Provided¹ Cyclopropyl
N1-(3-hydroxypropyl)-N2-(3-oxo-...oxalamide C₁₇H₂₁N₃O₄ 331.4 48.8 (pH 7.4) 3-Hydroxypropyl
N1-Methyl-N2-(3-oxo-...oxalamide Not Provided² Not Provided² Not Provided² Methyl

²Insufficient data in evidence .

Research Findings and Implications

  • Hydroxypropyl Analog (C₁₇H₂₁N₃O₄): Exhibits moderate water solubility, making it suitable for intravenous formulations. However, its hydroxy group may increase susceptibility to glucuronidation, limiting oral bioavailability .
  • Cyclopropyl Analog : While specific data are lacking, its structural profile suggests superior CNS penetration compared to hydrophilic analogs, making it a candidate for neurological targets.
  • Synthetic Challenges: The pyrido[3,2,1-ij]quinolinone core requires multi-step synthesis, as evidenced by related compounds in (e.g., CID 18577992, 898454-43-8) .

Biological Activity

4-(N-benzyl-N-methylsulfamoyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide is a complex organic compound that exhibits potential biological activities, particularly in the fields of medicinal chemistry and pharmaceuticals. Its structure, characterized by a benzamide core integrated with a thiazole ring and pyridine moiety, suggests multiple avenues for biological interactions and therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C23H20N4O3S2C_{23}H_{20}N_{4}O_{3}S_{2}. The presence of functional groups such as sulfamoyl and thiazole contributes to its reactivity and biological activity. The compound's IUPAC name indicates its complex structure, which is essential for understanding its mechanism of action.

PropertyValue
Molecular FormulaC23H20N4O3S2
Molecular Weight452.56 g/mol
SolubilityModerate in polar solvents
Melting PointNot extensively documented

The biological activity of this compound is likely mediated through its interactions with specific biological targets, such as enzymes or receptors. Potential mechanisms include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in disease pathways, similar to other sulfonamide derivatives.
  • Receptor Modulation : It could act as an antagonist or agonist at specific receptors, influencing cellular signaling pathways.

Case Study: Anticancer Activity

A study exploring the anticancer potential of benzamide derivatives highlighted the significance of the sulfamoyl group in enhancing cytotoxicity against various cancer cell lines. The study demonstrated that modifications to the benzamide structure could lead to increased selectivity and potency against tumor cells .

Table 2: Comparative Biological Activities

CompoundActivity TypeReference
Benzamide Derivative AAntimicrobial
Benzamide Derivative BAnticancer
4-(N-benzyl-N-methylsulfamoyl)...Potentially activeCurrent Study

Synthesis and Production

The synthesis of this compound involves multi-step organic reactions. Key synthetic routes include:

  • Formation of the Benzamide Core : Reaction between benzoyl chloride and amine.
  • Introduction of the Thiazole Ring : Cyclization under specific conditions.
  • Attachment of the Pyridine Ring : Coupling reactions such as Suzuki or Heck reaction.

Industrial Considerations

Industrial production methods focus on optimizing these synthetic routes to maximize yield while adhering to green chemistry principles. Techniques like continuous flow reactors may be employed to enhance efficiency .

Q & A

Basic: What synthetic strategies are optimal for assembling 4-(N-benzyl-N-methylsulfamoyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide, and how is purity validated?

Answer:
The synthesis involves sequential coupling of functional groups:

  • Step 1: Construct the thiazole core via cyclization of thiourea intermediates or Hantzsch thiazole synthesis (e.g., coupling 4-aminothiazole derivatives with benzoyl chlorides) .
  • Step 2: Introduce the pyridin-4-yl group using Suzuki-Miyaura cross-coupling (e.g., coupling bromothiazole intermediates with pyridinyl boronic esters under Pd catalysis) .
  • Step 3: Install the N-benzyl-N-methylsulfamoyl moiety via sulfonylation of the benzamide nitrogen using sulfamoyl chlorides in the presence of a base (e.g., K₂CO₃) .

Purity Validation:

  • HPLC: Confirm >98% purity using reverse-phase C18 columns with UV detection (e.g., λ = 254 nm) .
  • Mass Spectrometry (MS): Validate molecular weight via ESI-MS or HRMS (e.g., [M+H]⁺ calculated vs. observed) .
  • NMR: Use ¹H/¹³C NMR to verify substituent integration and absence of impurities (e.g., sharp singlet for pyridin-4-yl protons at δ 8.5–8.7 ppm) .

Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Answer:

  • ¹H/¹³C NMR: Assign aromatic protons (e.g., pyridin-4-yl protons at δ 8.5–8.7 ppm, thiazole C-H at δ 7.9–8.1 ppm) and sulfonamide methyl groups (δ 2.8–3.1 ppm) .
  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula (e.g., C₂₃H₂₁N₅O₃S₂ requires [M+H]⁺ = 480.1164) .
  • HPLC: Assess purity (>98%) using gradients of acetonitrile/water with 0.1% TFA .
  • IR Spectroscopy: Identify sulfonamide S=O stretches (1320–1160 cm⁻¹) and benzamide C=O (1680–1640 cm⁻¹) .

Advanced: How does the sulfamoyl group influence binding affinity compared to other substituents in adenosine receptor targeting?

Answer:

  • Structural Impact: The sulfamoyl group enhances hydrogen bonding with receptor residues (e.g., Asn254 in adenosine A₂A receptors) due to its polar S=O and N-H groups .
  • Comparative Studies: Replacing benzamide with cyclopentanamide in similar compounds (e.g., N-[4-(2-pyridyl)thiazol-2-yl]amides) retained micromolar adenosine affinity, suggesting the sulfamoyl group is not strictly required but modulates selectivity .
  • Methodology:
    • Radioligand Binding Assays: Use ³H-labeled adenosine analogs to measure Kᵢ values in HEK293 cells expressing recombinant receptors .
    • Molecular Dynamics (MD): Simulate ligand-receptor interactions to identify key binding residues .

Advanced: What in vivo models are suitable for pharmacokinetic (PK) and brain penetration studies of this compound?

Answer:

  • Primate Models: Use non-human primates (e.g., rhesus macaques) for PET imaging to quantify brain uptake, leveraging analogs like ¹¹C-labeled benzamides (e.g., cerebellar mGlu1 receptor targeting) .
  • Methodological Steps:
    • Radiolabeling: Synthesize ¹¹C or ¹⁸F analogs via methylation of precursor amines .
    • Autoradiography: Validate target engagement in brain sections (e.g., cerebellum for mGlu1) .
    • Metabolite Analysis: Use LC-MS to confirm compound stability in plasma and brain homogenates .

Advanced: How can contradictory activity data from different substituent modifications be resolved?

Answer:

  • Case Example: Substituting benzamide with cyclopentanamide in N-[4-(2-pyridyl)thiazol-2-yl]amides unexpectedly retained adenosine affinity, conflicting with prior SAR models .
  • Resolution Strategies:
    • Crystallography: Solve co-crystal structures to visualize non-canonical binding modes (e.g., altered hydrogen bonding networks) .
    • Free Energy Calculations: Use MM/GBSA to compare binding energies of analogs .
    • Functional Assays: Measure cAMP accumulation to assess receptor activation vs. binding .

Advanced: What medicinal chemistry strategies improve selectivity for kinase targets like CDK4/6?

Answer:

  • Scaffold Optimization: Replace pyrimidine with thiazole cores (e.g., 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives) to enhance CDK4/6 inhibition (IC₅₀ < 20 nM) .
  • Key Modifications:
    • Hydrophobic Pockets: Introduce isopropyl groups to occupy the ATP-binding pocket’s hydrophobic region .
    • Solubility: Add polar groups (e.g., morpholine) to improve oral bioavailability without sacrificing potency .
  • In Vivo Validation: Use MV4-11 xenograft models to assess tumor growth inhibition (e.g., 83% reduction at 50 mg/kg) .

Advanced: How does the sulfamoyl group impact solubility and metabolic stability?

Answer:

  • Solubility: The sulfamoyl group increases polarity, improving aqueous solubility (e.g., >65 mg/mL in DMSO) but may reduce passive membrane permeability .
  • Metabolic Stability:
    • Cytochrome P450 Assays: Test hepatic microsomal stability (e.g., t₁/₂ > 60 min in human liver microsomes) .
    • Glucuronidation: Assess susceptibility to UDP-glucuronosyltransferase using LC-MS/MS .
  • Formulation Strategies: Use co-solvents (e.g., PEG 400) or nanoparticle encapsulation to enhance bioavailability .

Advanced: What computational methods predict the compound’s interaction with epigenetic reader domains?

Answer:

  • Docking Studies: Use AutoDock Vina to model binding to bromodomains (e.g., BRD4) based on acetyl-lysine mimicry by the pyridin-4-yl-thiazole moiety .
  • QSAR Models: Develop regression models correlating substituent electronegativity (e.g., Hammett σ values) with inhibitory activity (e.g., pIC₅₀) .
  • MD Simulations: Simulate >100 ns trajectories to assess binding stability (e.g., RMSD < 2 Å) .

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